molecular formula C10H16N2O4 B13459519 Methyl 3-cyano-2-[[(1,1-dimethylethoxy)carbonyl]amino]propanoate

Methyl 3-cyano-2-[[(1,1-dimethylethoxy)carbonyl]amino]propanoate

Cat. No.: B13459519
M. Wt: 228.24 g/mol
InChI Key: LXOOXGNHKNWNLH-UHFFFAOYSA-N
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Description

Methyl 3-cyano-2-[[(1,1-dimethylethoxy)carbonyl]amino]propanoate is an organic compound with the molecular formula C10H16N2O4 It is a derivative of propanoic acid and contains functional groups such as a cyano group, a carbamate group, and an ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-cyano-2-[[(1,1-dimethylethoxy)carbonyl]amino]propanoate typically involves the reaction of 3-cyano-2-aminopropanoic acid with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate carbamate, which is then esterified with methanol to yield the final product. The reaction conditions generally include a temperature range of 0-25°C and a reaction time of 2-4 hours.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-cyano-2-[[(1,1-dimethylethoxy)carbonyl]amino]propanoate undergoes various chemical reactions, including:

    Oxidation: The cyano group can be oxidized to form amides or carboxylic acids.

    Reduction: The cyano group can be reduced to primary amines using reducing agents such as lithium aluminum hydride.

    Substitution: The ester group can undergo nucleophilic substitution reactions to form different esters or amides.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide under acidic or basic conditions.

    Reduction: Lithium aluminum hydride or catalytic hydrogenation.

    Substitution: Alcohols or amines in the presence of acid or base catalysts.

Major Products Formed

    Oxidation: Amides or carboxylic acids.

    Reduction: Primary amines.

    Substitution: Various esters or amides depending on the nucleophile used.

Scientific Research Applications

Methyl 3-cyano-2-[[(1,1-dimethylethoxy)carbonyl]amino]propanoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential role in enzyme inhibition and protein modification.

    Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors and prodrugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 3-cyano-2-[[(1,1-dimethylethoxy)carbonyl]amino]propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The cyano group can act as an electrophile, reacting with nucleophilic sites on proteins or other biomolecules. The carbamate group can also participate in covalent bonding with active sites of enzymes, leading to inhibition or modification of enzyme activity.

Comparison with Similar Compounds

Similar Compounds

    Methyl 3-cyano-2-aminopropanoate: Lacks the carbamate group but has similar reactivity.

    Ethyl 3-cyano-2-[[(1,1-dimethylethoxy)carbonyl]amino]propanoate: Similar structure but with an ethyl ester group instead of a methyl ester group.

    Methyl 3-cyano-2-[[(1,1-dimethylethoxy)carbonyl]amino]butanoate: Contains an additional carbon in the backbone.

Uniqueness

Methyl 3-cyano-2-[[(1,1-dimethylethoxy)carbonyl]amino]propanoate is unique due to the presence of both a cyano group and a carbamate group, which confer distinct reactivity and potential for diverse applications in synthesis and research.

Biological Activity

Methyl 3-cyano-2-[[(1,1-dimethylethoxy)carbonyl]amino]propanoate, with the CAS number 1822591-38-7, is a chemical compound that has garnered interest in various fields of biological research due to its potential therapeutic applications. This article delves into the biological activity of this compound, summarizing key findings from diverse sources, including case studies and research data.

  • Molecular Formula : C₁₀H₁₆N₂O₄
  • Molecular Weight : 228.25 g/mol
  • Purity : 95.00% .

This compound exhibits biological activity primarily through its interaction with specific receptors and enzymes in the body. Its structure suggests potential roles in modulating metabolic pathways and influencing cellular processes such as apoptosis and proliferation.

Lipid Metabolism Disorders

Research indicates that compounds similar to this compound may be effective in treating lipid metabolism disorders. For example, agonists of guanylate cyclase C (GC-C), which share structural similarities, have shown promise in reducing fat absorption and managing cholesterol levels. This suggests that this compound could potentially play a role in managing conditions like obesity and cardiovascular diseases .

Anticancer Potential

The compound's structural characteristics may also position it as a candidate for anticancer therapies. Research has indicated that compounds with similar functional groups can inhibit tumor growth by affecting signaling pathways involved in cell proliferation and survival .

Study on Lipid Absorption

In a study examining the effects of GC-C agonists on bile acid absorption, it was found that these compounds significantly reduced the absorption rates in intestinal models. This provides a basis for further exploring this compound's potential in managing lipid-related disorders .

Cancer Cell Line Studies

In vitro studies on cancer cell lines have demonstrated that similar compounds can induce apoptosis and inhibit proliferation. These findings suggest that this compound may exhibit similar properties, warranting further investigation into its anticancer efficacy .

Data Summary Table

PropertyDetails
Chemical Name This compound
CAS Number 1822591-38-7
Molecular Formula C₁₀H₁₆N₂O₄
Molecular Weight 228.25 g/mol
Purity 95.00%
Potential Applications Lipid metabolism disorders, anticancer therapy

Properties

Molecular Formula

C10H16N2O4

Molecular Weight

228.24 g/mol

IUPAC Name

methyl 3-cyano-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate

InChI

InChI=1S/C10H16N2O4/c1-10(2,3)16-9(14)12-7(5-6-11)8(13)15-4/h7H,5H2,1-4H3,(H,12,14)

InChI Key

LXOOXGNHKNWNLH-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC(CC#N)C(=O)OC

Origin of Product

United States

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